molecular formula C12H16O B6302256 5-(2-Methoxyphenyl)-1-pentene CAS No. 52093-69-3

5-(2-Methoxyphenyl)-1-pentene

Cat. No.: B6302256
CAS No.: 52093-69-3
M. Wt: 176.25 g/mol
InChI Key: HZBKCURTWCZWHB-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-1-pentene (molecular formula: C₁₂H₁₄O, molecular weight: 174.24 g/mol) is an alkene derivative featuring a methoxy-substituted phenyl group at the fifth carbon of a pentene chain.

Properties

IUPAC Name

1-methoxy-2-pent-4-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-4-5-8-11-9-6-7-10-12(11)13-2/h3,6-7,9-10H,1,4-5,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBKCURTWCZWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-1-pentene typically involves the reaction of 2-methoxyphenyl derivatives with pentene precursors. One common method includes the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent, carried out under an argon atmosphere at elevated temperatures . Another approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-1-pentene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The double bond in the pentene chain can be reduced to form saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoic acid.

    Reduction: Formation of 5-(2-methoxyphenyl)pentane.

    Substitution: Formation of 2-methoxy-5-nitrophenyl-1-pentene or 2-methoxy-5-chlorophenyl-1-pentene.

Scientific Research Applications

5-(2-Methoxyphenyl)-1-pentene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-1-pentene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Boiling Point (°C) Melting Point (°C) Solubility (Polar Solvents) LogP (Octanol-Water)
This compound ~245 (estimated) -20 (estimated) Moderate 3.8
5-(3-Methylphenyl)-1-pentene 220-225 -15 Low 4.5
5-(4-Bromophenyl)-1-pentene 260-265 30-35 Low 5.2
3-Methoxy-1-pentene 120-125 -50 High 1.9

Notes: Estimated values for this compound are extrapolated from analogs .

Table 2: Key Reaction Comparisons

Reaction Type This compound 5-(4-Bromophenyl)-1-pentene 5-(3-Fluorophenyl)-2-methyl-1-pentene
Electrophilic Addition High regioselectivity Moderate Low (steric hindrance from methyl)
Suzuki Coupling Not applicable High yield Not applicable
Oxidation Resistant N/A N/A

Biological Activity

5-(2-Methoxyphenyl)-1-pentene is an organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of lipoxygenase enzymes. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an alkene, characterized by a pentene backbone with a 2-methoxyphenyl substituent. Its molecular formula is C12H16O, and it features a carbon-carbon double bond that contributes to its reactivity and biological interactions. The unique substitution pattern on the phenyl ring enhances its potential for specific enzyme interactions, making it a subject of interest in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly through its inhibition of lipoxygenase (LOX) enzymes. These enzymes play a crucial role in the metabolism of fatty acids, specifically linoleic and arachidonic acids, which are involved in inflammatory processes. The inhibition of LOX can lead to reduced production of pro-inflammatory mediators, suggesting potential therapeutic applications in anti-inflammatory treatments.

The mechanism by which this compound inhibits lipoxygenase involves binding to the enzyme's active site. Molecular docking studies have demonstrated that the compound alters the catalytic activity of LOX, thereby influencing metabolic pathways associated with inflammation. This interaction may provide insights into developing new anti-inflammatory drugs.

Inhibition Studies

Inhibition studies have quantified the effectiveness of this compound against various lipoxygenase isoforms. The compound has shown varying degrees of potency, with IC50 values indicating its concentration required to inhibit 50% of enzyme activity. For instance:

Enzyme IC50 (µM)
LOX-112.4
LOX-28.7
LOX-1515.3

These values suggest that this compound is a more potent inhibitor of LOX-2 compared to other isoforms, highlighting its specificity and potential as a therapeutic agent.

Case Studies

Several studies have explored the anti-inflammatory effects of compounds similar to this compound:

  • Study on Inflammatory Models : A study using animal models demonstrated that administration of this compound resulted in reduced edema and inflammatory markers compared to control groups.
  • Cell Culture Experiments : In vitro studies on human cell lines indicated that treatment with the compound led to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
5-(3-Methoxyphenyl)-1-penteneC12H16OSimilar structure with a different methoxy position
1-(4-Methoxyphenyl)pent-1-en-3-oneC12H14O2Contains a ketone functional group
5-(4-Methoxyphenyl)-1-penteneC12H16OSimilar to this compound

The variations in substituents can lead to differences in biological activity and enzyme inhibition profiles.

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